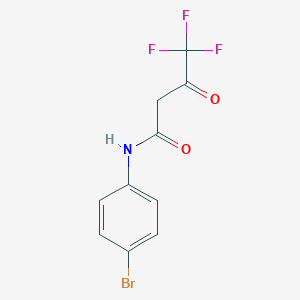

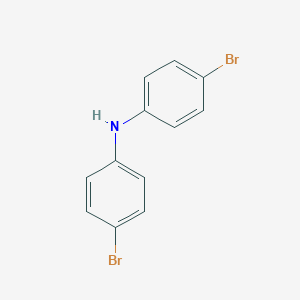

N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide" is a chemical compound with a complex structure that includes a 4-bromophenyl group and a trifluoromethyl group. This compound is of interest due to its potential applications in various fields of chemistry and material science.

Synthesis Analysis

While specific details on the synthesis of "N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide" are not available, related compounds have been synthesized through methods like the copper-catalyzed cross-coupling reaction (Chen, Hu, & Fu, 2013).

Molecular Structure Analysis

The molecular structure of compounds like "N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide" can be analyzed using techniques such as FT-IR, FT-Raman, and UV spectroscopy, as well as quantum mechanical calculations (Govindasamy & Gunasekaran, 2015).

Chemical Reactions and Properties

The compound's chemical reactions and properties can be understood through its interaction with other chemical entities. For instance, related compounds show reactivity in photocatalytic reactions (Zeng, Li, Chen, & Zhou, 2022).

Physical Properties Analysis

The physical properties, such as melting and boiling points, density, and solubility, of "N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide" can be influenced by its molecular structure. Similar compounds have been studied for their crystal structures and thermodynamic properties (Patil, Li, Ross, Kraka, Cremer, Mohler, Dalton, & Miller, 2006).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and compatibility with other substances can be inferred from studies on similar compounds. For example, the reactivity of related fluorinated compounds in conjugate addition reactions has been extensively studied (Zigterman, Woo, Walker, Tedrow, Borths, Bunel, & Faul, 2007).

Scientific Research Applications

-

N-(4-Bromophenyl)furan-2-carboxamide

- Application : This compound has been studied for its anti-bacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus .

- Methods of Application : The compound was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N .

- Results : The molecule was found to be effective against these bacteria, particularly NDM-positive bacteria A. baumannii, as compared to various commercially available drugs .

-

N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine

- Application : This compound has been studied for its potential as an antimicrobial agent to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .

- Methods of Application : The compound was synthesized and characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .

- Results : The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of this compound for developing novel antimicrobial agents .

Safety And Hazards

properties

IUPAC Name |

N-(4-bromophenyl)-4,4,4-trifluoro-3-oxobutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF3NO2/c11-6-1-3-7(4-2-6)15-9(17)5-8(16)10(12,13)14/h1-4H,5H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJPXBXVPHBWFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC(=O)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624249 |

Source

|

| Record name | N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide | |

CAS RN |

1309681-73-9 |

Source

|

| Record name | N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide](/img/structure/B36400.png)

![Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate](/img/structure/B36460.png)

![Glycine, N-[3-(dodecylamino)propyl]-](/img/structure/B36485.png)